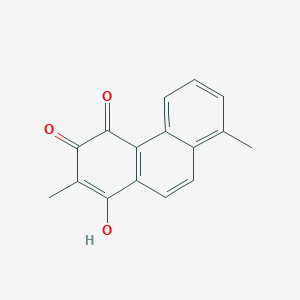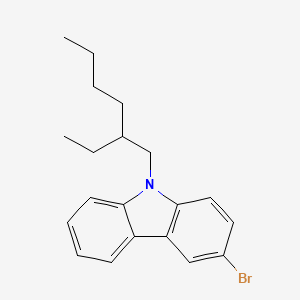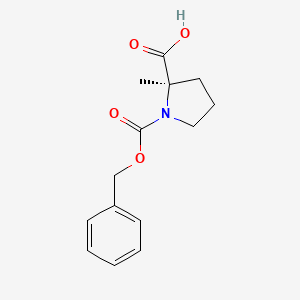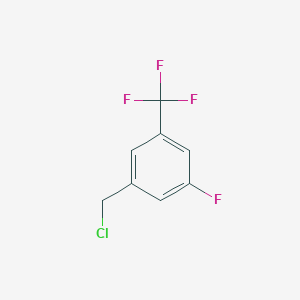
Danshenxinkun C
描述
作用机制
Target of Action
Danshenxinkun C, a compound found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has been studied for its potential therapeutic effects
Mode of Action
Studies on similar compounds from danshen suggest that they may interact with targets such as acetylcholinesterase (ache), butyrylcholinesterase (buche), beta-secretase cleavage enzyme (bace1), and n-methyl-d-aspartate (nmda) receptors . These interactions could lead to changes in cellular processes, but the specific interactions of this compound with its targets require further investigation.
Result of Action
Studies on similar compounds from danshen suggest potential neuroprotective effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, environmental and soil conditions can affect the quality of Danshen and the content of active ingredients . .
生化分析
Biochemical Properties
Danshenxinkun C plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This interaction can influence the pharmacokinetics of other drugs, leading to potential herb-drug interactions. Additionally, this compound interacts with platelet aggregation pathways, inhibiting the aggregation induced by arachidonic acid . This property is particularly relevant for its potential use in preventing cardiovascular diseases.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In myocardial cell cultures from newborn rats, this compound has been found to improve electrophoretic performance and affect the action potentials and physiological activities of papillary muscles in the ventricles of guinea pigs . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress apoptosis in neuron cells by enhancing cell viability and reducing oxidative stress . These cellular effects highlight the potential of this compound in neuroprotection and cardiovascular health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been demonstrated to inhibit the activity of cytochrome P450 enzymes, thereby affecting drug metabolism . Additionally, this compound interacts with platelet aggregation pathways, inhibiting the aggregation induced by arachidonic acid . These molecular interactions contribute to its therapeutic potential in cardiovascular diseases and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and retains its bioactivity over extended periods . Its degradation and long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that this compound can maintain its therapeutic properties over time, making it a promising candidate for long-term treatment strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diabetic animal models, this compound has shown protective effects on liver injuries caused by lipid peroxidation and carbon tetrachloride . At high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of this compound. Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing potential herb-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues Its localization and accumulation within specific cellular compartments can influence its bioactivity and therapeutic effects
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain cellular compartments, such as mitochondria and nuclei . This localization is likely directed by targeting signals or post-translational modifications that guide this compound to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Danshenxinkun C involves several steps, starting from the extraction of the root of Salvia miltiorrhiza. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The roots of Salvia miltiorrhiza are harvested and dried before being processed. The dried roots are then ground into a powder and extracted using large-scale solvent extraction methods. The extract is purified using industrial chromatography techniques to obtain pure this compound .
化学反应分析
Types of Reactions: Danshenxinkun C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities .
科学研究应用
Danshenxinkun C has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing new compounds with potential pharmacological activities.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: this compound is used in the development of health supplements and pharmaceutical formulations
相似化合物的比较
Danshenxinkun C is compared with other similar compounds in the tanshinone family, such as:
- Danshenxinkun A
- Danshenxinkun B
- Danshenxinkun D
- Tanshinone I
- Tanshinone II
- Cryptotanshinone
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Unlike other tanshinones, this compound exhibits a unique combination of antioxidant, anti-inflammatory, and cardiovascular effects .
属性
IUPAC Name |
1-hydroxy-2,8-dimethylphenanthrene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULFFYQZPYLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)


![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)



![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)


![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)
